Cobalt titanium oxide (Co2TiO4)
Description
Significance in Advanced Materials Science
Cobalt titanium oxide (Co₂TiO₄) is a notable material in advanced materials science due to its versatile and promising properties. As a member of the cobalt titanate family, which also includes CoTiO₃ and CoTi₂O₅, Co₂TiO₄ is explored for applications such as new magnetodielectric materials. scispace.com Its potential extends to being a component in materials for magnetic ferrospinel film deposition. scispace.com The compound's semiconducting nature, with a measured energy gap of approximately 1.3 eV, further enhances its applicability in electronic devices. scispace.com
The significance of Co₂TiO₄ is also rooted in its potential use in energy storage and conversion technologies. It has been investigated as a negative electrode material for Li-ion batteries, demonstrating the potential for high discharge-charge capacity. rsc.org Furthermore, its catalytic properties are of great interest. Co₂TiO₄ has been studied as an electrocatalyst for the oxygen evolution reaction (OER) in water electrolysis, a critical process for hydrogen production. bohrium.com In the realm of environmental remediation, it shows promise as a photocatalyst for degrading organic pollutants. doaj.orgresearchgate.net The unique structural and compositional characteristics of Co₂TiO₄, particularly in hierarchical nanosheet form, can boost its catalytic activity in processes like peroxymonosulfate (B1194676) activation for pollutant degradation. rsc.org
Historical Context of Spinel Oxide Investigations
Spinel oxides, with the general formula AB₂O₄, represent a remarkable class of materials that have been the subject of fundamental investigations for decades due to their wide range of applications and the rich physics they exhibit. diva-portal.org The study of spinel structures dates back to 1915 when Sir William Henry Bragg first detailed their atomic arrangement, noting its resemblance to the highly symmetric and cohesive diamond structure. e3s-conferences.org These materials are known for the variety of magnetic and nonmagnetic ions that can occupy the tetrahedral (A) and octahedral (B) sites within the crystal lattice, which significantly influences the superexchange interactions (JAA, JBB, and JAB). diva-portal.org
The investigation into magnetic spinel oxides, such as nickel cobaltite, has been driven by their notable electromagnetic and electrocatalytic properties, leading to potential applications in spintronics, batteries, and as microwave infrared absorbers. unl.edu The ability to form a wide variety of solid solutions allows for the precise tailoring of their physical properties, a key advantage for industrial and technological applications. aip.org Historically, research has also focused on chromite spinels, with studies in the 1960s and 70s examining their phase equilibria at high temperatures and controlled oxygen fugacities to understand their formation and composition in natural geological settings. geoscienceworld.org More recently, the field has expanded to include high-entropy spinel oxides, where multiple cations occupy the same sublattice, leading to unique properties driven by configurational entropy. aip.org
Within this broader context, cobalt-containing spinels like Co₂TiO₄ have attracted specific interest. diva-portal.org Early studies on cobalt titanates were often conducted on polycrystals or thin films, with single-crystal investigations being less common. scispace.comaip.org The synthesis of these materials has traditionally involved solid-state reactions, which often require high temperatures and can lead to the coexistence of other phases like CoTiO₃. thaiscience.infobibliotekanauki.pl
Scope and Research Objectives for Co₂TiO₄
The primary research objectives for cobalt titanium oxide (Co₂TiO₄) are centered on understanding and optimizing its synthesis, characterizing its fundamental properties, and exploring its potential in various technological applications. A key goal is the development of reliable synthesis methods that yield pure, single-phase Co₂TiO₄. Researchers have explored various techniques, including solid-state reactions, co-precipitation, sol-gel processes, and hydrothermal synthesis to control the stoichiometry, crystal structure, and morphology of the resulting material. researchgate.netbibliotekanauki.plresearchgate.netcsic.es
A significant area of investigation is the detailed characterization of Co₂TiO₄'s structural, magnetic, electrical, and optical properties. This includes determining its precise crystal structure, which is typically an inverse spinel, and understanding the distribution of Co²⁺, Co³⁺, and Ti³⁺/Ti⁴⁺ ions within the tetrahedral and octahedral sites. diva-portal.orghelmholtz-berlin.de Research also focuses on its magnetic behavior, which includes ferrimagnetic ordering and magnetic compensation phenomena. diva-portal.orgaip.org
The exploration of Co₂TiO₄'s functional properties for specific applications is a major driver of current research. Key application-focused objectives include:
Energy Storage: Investigating its performance as an anode material in lithium-ion batteries and as a material for supercapacitors. rsc.orgdoaj.orgresearchgate.net
Catalysis: Evaluating its efficiency as an electrocatalyst for the oxygen evolution reaction (OER) in water splitting and as a photocatalyst for the degradation of organic pollutants. bohrium.comdoaj.orgrsc.org
Electronics: Characterizing its semiconducting properties for potential use in electronic and optoelectronic devices. scispace.comsmartsociety.org
Structure
2D Structure
Properties
IUPAC Name |
cobalt(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSBSHDDAGNCTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Co+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30923253 | |
| Record name | Cobalt(2+) titanium(4+) oxide (1/1/3) | |
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Molecular Weight |
154.798 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12017-01-5, 12017-38-8 | |
| Record name | Cobalt titanium oxide (CoTiO3) | |
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| Record name | Cobalt titanium oxide | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012017388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cobalt titanium oxide (Co2TiO4) | |
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| Record name | Cobalt(2+) titanium(4+) oxide (1/1/3) | |
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| Record name | Cobalt titanium trioxide | |
| Source | European Chemicals Agency (ECHA) | |
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Synthesis and Fabrication Methodologies of Co2tio4
Solution-Based Synthesis Approaches
Solution-based methods are widely employed for the synthesis of Co₂TiO₄ due to their ability to achieve a high degree of homogeneity at the atomic level, often leading to the formation of nanoparticles with controlled size and shape at lower temperatures compared to solid-state routes.
Hydrothermal synthesis is a prominent method for producing Co₂TiO₄ nanoparticles. This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel known as an autoclave.
In a typical hydrothermal process, precursors such as titanium dioxide (TiO₂) and cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) are used in a stoichiometric ratio intended to form Co₂TiO₄. thaiscience.info A mineralizer, commonly a sodium hydroxide (B78521) (NaOH) solution, is crucial in controlling the reaction and promoting the crystallization of the desired phase. thaiscience.info The concentration of the mineralizer has been identified as a significant factor in determining the purity of the final Co₂TiO₄ product. thaiscience.info Research has shown that while Co₂TiO₄ can be formed as the major phase, achieving a single-phase product can be challenging under hydrothermal conditions, with the frequent co-existence of other phases like cobalt titanate (CoTiO₃) and tricobalt tetroxide (Co₃O₄). thaiscience.inforesearchgate.net
The reaction parameters, including temperature and duration, are critical. For instance, reactions have been conducted at temperatures ranging from 180 to 220 °C for 24 to 120 hours. thaiscience.info The resulting nanoparticles have been observed to exhibit different morphologies, such as rhombus and needle shapes, with mean particle sizes around 150 nm. thaiscience.inforesearchgate.net
Another approach to hydrothermal synthesis involves the use of cobalt chloride (CoCl₂·6H₂O) and titanium tetrachloride (TiCl₄) as precursors. csic.es In this process, the TiCl₄ solution is added to an ice-cold CoCl₂ solution, followed by the dropwise addition of NaOH to achieve a specific molarity. csic.es This one-step hydrothermal method has been reported to yield nanostructured Co₂TiO₄ at a relatively low temperature of 250 °C. csic.es
Interactive Data Table: Hydrothermal Synthesis Parameters for Co₂TiO₄
| Precursors | Mineralizer | Temperature (°C) | Time (h) | Resulting Phases | Particle Size/Morphology | Reference |
|---|---|---|---|---|---|---|
| TiO₂, Co(NO₃)₂·6H₂O | NaOH (3.0-7.0 M) | 180 - 220 | 24 - 120 | Co₂TiO₄ (major), CoTiO₃, Co₃O₄ | ~150 nm, rhombus and needle shapes | thaiscience.info |
| CoCl₂·6H₂O, TiCl₄ | NaOH (2.0 M) | 250 | up to 12 | Single-phase Co₂TiO₄ | Nanoparticles | csic.es |
Co-precipitation is another effective solution-based method for synthesizing Co₂TiO₄. This technique involves the simultaneous precipitation of cobalt and titanium ions from a solution to form a precursor, which is then calcined at high temperatures to yield the final oxide.
Industrial intermediates can serve as precursors, such as acidic solutions of titanyl sulfate (B86663) (TiOSO₄) and cobalt sulfate (CoSO₄). bibliotekanauki.pl The precipitation is typically induced by adding a base, like a sodium hydroxide (NaOH) solution. bibliotekanauki.plresearchgate.net The weight ratio of titanium to cobalt in the starting solution is controlled to match the stoichiometry of Co₂TiO₄. bibliotekanauki.pl An advantage of this method is the short duration of the co-precipitation process, which can be carried out at room temperature, although higher temperatures are preferred for quicker sedimentation. bibliotekanauki.pl
Following precipitation, the resulting "green body" is subjected to thermal treatment. Calcination at temperatures around 900°C is necessary to form the crystalline single phase of Co₂TiO₄. bibliotekanauki.pl This method has been successfully used to produce nanoparticles with a uniform spherical morphology and an average size of approximately 51 nm after calcination at 400°C. researchgate.net
Interactive Data Table: Co-precipitation Synthesis of Co₂TiO₄
| Titanium Precursor | Cobalt Precursor | Precipitating Agent | Calcination Temperature (°C) | Key Finding | Reference |
|---|---|---|---|---|---|
| Titanyl sulfate (TiOSO₄) | Cobalt sulfate (CoSO₄) | NaOH | 900 | Formation of single-phase Co₂TiO₄ | bibliotekanauki.pl |
| Not specified | Not specified | Not specified | 400 | Formation of nanoparticles with uniform spherical morphology (~51 nm) | researchgate.net |
The polymeric precursor method, a variation of the sol-gel process, is utilized to synthesize homogenous, single-phase Co₂TiO₄ powders. rsc.orgdntb.gov.uaresearchgate.net This technique involves the formation of a polymer resin containing a homogeneous distribution of metal cations.
In this method, metal salts are dissolved in a solution containing a chelating agent, such as citric acid, and a polyhydroxy alcohol, like ethylene (B1197577) glycol. Heating the solution promotes polymerization, resulting in a resin where the metal ions are uniformly dispersed. Subsequent calcination of this resin at elevated temperatures removes the organic components and facilitates the formation of the desired oxide. This approach has been shown to produce single-phase cubic spinel Co₂TiO₄ with a lattice parameter of a = 8.4190(9) Å. rsc.orgresearchgate.net The resulting material has been explored for applications such as negative electrodes in Li-ion batteries. rsc.orgdntb.gov.uaresearchgate.net
Solid-State Reaction Syntheses
The solid-state reaction method is a conventional and straightforward approach for producing polycrystalline Co₂TiO₄. This technique involves the mechanical mixing of precursor powders, typically cobalt oxides (e.g., Co₃O₄) and titanium dioxide (TiO₂), followed by repeated high-temperature calcination steps with intermediate grinding. csic.esnitrkl.ac.in
While this method is simple and cost-effective, it often requires high temperatures, sometimes exceeding 1000°C, and long reaction times to ensure a complete reaction and achieve phase purity. bibliotekanauki.pl Despite these conditions, small amounts of unreacted starting materials may persist in the final product. bibliotekanauki.pl The distribution of cations in the crystal lattice of Co₂TiO₄ produced by solid-state reactions can differ from that obtained by lower-temperature methods, potentially influencing the material's properties. csic.es
Single Crystal Growth Techniques
For fundamental studies of its intrinsic physical properties, high-quality single crystals of Co₂TiO₄ are essential. The floating zone method, particularly with optical heating, has proven effective for this purpose.
The optical floating zone method is a crucible-free technique that uses high-power halogen lamps focused by ellipsoidal mirrors to create a molten zone in a polycrystalline feed rod. mpg.descispace.comaip.org This molten zone is then slowly moved along the rod, leaving behind a solidified single crystal.
To grow Co₂TiO₄ single crystals, stoichiometric mixtures of cobalt and titanium oxides are first processed using common ceramic technology to produce feed rods. scispace.comaip.org The growth is typically performed in an air atmosphere, although other atmospheres like oxygen or argon can also be used. scispace.comaip.org A slow crystallization speed, around 5-10 mm/h, is maintained, and the feed and seed rods are rotated to ensure thermal and compositional homogeneity. scispace.comaip.org A final annealing step at a high temperature, such as 1250°C, is often employed to improve the crystal quality. scispace.comaip.org This method has successfully produced Co₂TiO₄ single crystals with diameters of 12–15 mm and lengths up to 60 mm, which were found to be free of other phase inclusions. scispace.comaip.org
Interactive Data Table: Optical Floating Zone Growth Parameters for Co₂TiO₄ Single Crystals
| Parameter | Value | Reference |
|---|---|---|
| Starting Materials | Stoichiometric Co and Ti oxides | scispace.comaip.org |
| Growth Atmosphere | Air, Oxygen, or Argon | scispace.comaip.org |
| Crystallization Speed | 5–10 mm/h | scispace.comaip.org |
| Annealing Temperature | 1250 °C | scispace.comaip.org |
| Crystal Dimensions | Diameter: 12–15 mm, Length: up to 60 mm | scispace.comaip.org |
Nanostructure Fabrication Strategies
The fabrication of cobalt titanium oxide (Co2TiO4) nanostructures involves various strategies aimed at controlling their morphology and size, which in turn dictates their properties and applications.
Morphological Control in Nanoparticle Synthesis
The morphology of Co2TiO4 nanoparticles can be controlled through different synthesis methods. Hydrothermal synthesis, for instance, has been used to produce Co2TiO4 nanoparticles with two distinct morphologies: rhombus and needle shapes. thaiscience.info The rhombus-shaped particles were found to have sizes ranging from 100-300 nm, with a median of approximately 150 nm, while the needle-shaped particles could extend over 5 µm in length. thaiscience.info Another study employing a sol-gel method with stearic acid as a complexing agent yielded nanoparticles with sizes between 46 and 77 nm. epa.gov
A simple two-step sol-gel method has been explored to synthesize Co2TiO4 nanoparticles, where the use of different pH controlling agents and surfactants directly influences the morphology and particle size of the final products. researchgate.net For example, the use of sodium hydroxide and oxalic acid as pH controllers has a notable effect on the resulting nanoparticle morphology. researchgate.net Furthermore, various natural and chemical surfactants like starch, lactose, glucose, oleyl amine, and sodium dodecyl sulfate (SDS) have been investigated for their role in directing the size and shape of the Co2TiO4 nanoparticles. researchgate.netscience.gov The sol-gel technique, by adjusting parameters like the type of solvent and gelling agent, allows for the controlled preparation of Co2TiO4 nanostructures. researchgate.net
The hydrothermal method has also been highlighted as a technique that allows for the control of crystal phase and morphology by tuning the properties of water at different pressures and temperatures. ucl.ac.uk One study detailed the hydrothermal synthesis of Co-Ti-O complex oxide nanoparticles, which resulted in a mix of rhombus and needle-shaped particles with an average size of 150 nm. thaiscience.info
Influence of Reaction Parameters on Particle Size and Shape
The size and shape of Co2TiO4 nanoparticles are highly sensitive to the reaction parameters during synthesis. In hydrothermal synthesis, the concentration of the mineralizer, such as NaOH solution, is a critical factor in determining the purity and phase of the resulting Co2TiO4. thaiscience.info The reaction temperature and duration under hydrothermal conditions also play a significant role. thaiscience.info
In the sol-gel process, the calcination temperature is a key parameter. For instance, pure cubic Co2TiO4 nanoparticles were obtained after calcining the dried gel at 850°C for 4 hours, resulting in particle sizes between 46 and 77 nm. epa.gov Another study using a sol-gel method demonstrated that heat treatment at 600°C and 900°C was necessary to obtain pure cubic cobalt titanium oxide nanoparticles. researchgate.net The choice of precursors and their molar ratio is another influencing factor, as demonstrated in the Pechini process where the molar ratio of Co²⁺ to Ti⁴⁺ and the calcination temperature impacted the final nanocomposite structure. researchgate.net
The table below summarizes the influence of different synthesis parameters on the morphology and size of Co2TiO4 nanoparticles based on various studies.
Table 1: Influence of Synthesis Parameters on Co2TiO4 Nanoparticle Characteristics
| Synthesis Method | Parameter | Effect on Morphology and Size | Reference |
| Hydrothermal | NaOH Concentration | Determines purity and phase of Co2TiO4. | thaiscience.info |
| Hydrothermal | Temperature & Duration | Influences particle formation and characteristics. | thaiscience.info |
| Sol-Gel | Calcination Temperature | Affects crystallinity and final particle size. | epa.govresearchgate.net |
| Sol-Gel | pH Controller (e.g., NaOH, oxalic acid) | Directly impacts morphology and particle size. | researchgate.net |
| Sol-Gel | Surfactants (e.g., starch, SDS) | Controls the size and shape of nanoparticles. | researchgate.netscience.gov |
| Pechini Process | Precursor Molar Ratio | Influences the resulting nanocomposite structure. | researchgate.net |
Hybrid Material Synthesis Protocols
The integration of Co2TiO4 with other nanomaterials, particularly carbonaceous ones, has led to the development of hybrid materials with enhanced properties. The synthesis protocols for these hybrids are crucial in determining the final material's performance.
Integration with Carbonaceous Nanomaterials (e.g., Reduced Graphene Oxide)
Another approach involves a polymeric precursor method to synthesize spinel Co2TiO4, followed by a carbon coating achieved through a simple hydrothermal method to create a Co2TiO4@C core-shell structure. rsc.orgresearchgate.net This carbon coating enhances electrical conductivity and creates new active sites due to the synergistic effect between the carbon matrix and the Co2TiO4. rsc.org The integration with carbon nanotubes is another strategy to create functional hybrid materials, where the unique properties of CNTs promote the dispersion of the oxide particles. rsc.org
In Situ and Ex Situ Hybridization Methodologies
The synthesis of Co2TiO4 hybrid materials can be broadly categorized into in situ and ex situ methodologies. mdpi.comresearchgate.net
Ex Situ Synthesis: This method involves the mechanical mixing of pre-synthesized Co2TiO4 nanoparticles with a carbonaceous material like rGO. mdpi.comcsic.es For instance, Co2TiO4 nanoparticles and rGO can be mixed in an agate mortar to create the hybrid material. mdpi.com
In Situ Synthesis: In this approach, the Co2TiO4 nanoparticles are formed and grown directly in the presence of the carbonaceous material. mdpi.comcsic.es For example, during the hydrothermal synthesis of Co2TiO4, rGO is added to the precursor mixture, leading to the in situ formation of the CTO/RGO hybrid. mdpi.com This method promotes a more uniform distribution of the Co2TiO4 nanoparticles on the rGO surface by controlling the nucleation sites. mdpi.comcsic.es
Studies have shown that the in situ synthesis method can lead to a more homogeneous size distribution of Co2TiO4 nanoparticles within the hybrid material compared to the ex situ method. mdpi.comcsic.es For instance, in one study, both in situ and ex situ prepared CTO/rGO hybrids had an average particle size of 103 nm, but the in situ method resulted in a narrower size distribution (±26 nm) compared to the ex situ method (±43 nm). mdpi.comcsic.es The improved dispersion and strong coupling between Co2TiO4 and rGO in in situ synthesized hybrids can lead to enhanced electrical conductivity and accessibility of active sites. mdpi.com This synergistic effect is often more significant in hybrids synthesized through the in situ methodology. mdpi.comnih.gov
The table below compares the in situ and ex situ hybridization methods for Co2TiO4 with reduced graphene oxide.
Table 2: Comparison of In Situ and Ex Situ Hybridization of Co2TiO4 with rGO
| Hybridization Method | Description | Advantages | Disadvantages | Reference |
| In Situ | Co2TiO4 nanoparticles are formed and grown in the presence of rGO. | More uniform distribution of nanoparticles, stronger coupling between materials, enhanced synergistic effects, narrower particle size distribution. | May require more complex synthesis control. | mdpi.comcsic.esnih.gov |
| Ex Situ | Pre-synthesized Co2TiO4 nanoparticles are mechanically mixed with rGO. | Simpler preparation process. | Less homogeneous distribution, weaker interaction between components, potentially wider particle size distribution. | mdpi.comcsic.es |
Advanced Structural Elucidation and Defect Chemistry of Co2tio4
Crystallographic Characterization Techniques
Crystallographic techniques are indispensable for determining the fundamental structural properties of Co2TiO4, including its phase purity, lattice parameters, and the specific arrangement of atoms within the crystal lattice.
X-ray diffraction (XRD) is a primary tool for identifying the crystalline phases and determining the lattice parameters of Co2TiO4. The compound typically crystallizes in a cubic inverse spinel structure with the space group Fd-3m. helmholtz-berlin.deaip.org However, the synthesis method and conditions, such as calcination temperature, significantly influence the final phase composition. For instance, samples prepared via a polymeric precursor method may initially show a mixture of Co3O4, CoTiO3, and Co2TiO4 phases. researchgate.net Increasing the calcination temperature to 900°C can lead to the formation of a single-phase Co2TiO4. researchgate.net
The lattice parameter 'a' of the cubic spinel structure is a critical indicator of the composition and potential defects. Rietveld refinement of XRD data has yielded lattice parameters ranging from approximately 8.4190 Å to 8.45 Å. aip.orgresearchgate.net Variations in the lattice parameter can be attributed to factors like cation distribution and non-stoichiometry. For example, a smaller lattice parameter compared to the standard for stoichiometric Co2TiO4 might indicate the formation of a solid solution with a slight cobalt excess, such as Co2.05Ti0.95O4. researchgate.netresearchgate.net Conversely, a larger lattice parameter has been associated with a Ti excess in a Co2-xTi1+xO4 solid solution. csic.esmdpi.com High-pressure XRD studies have shown that Co2TiO4 undergoes a structural phase transition from the cubic spinel structure to a tetragonal and then to orthorhombic phases at pressures above 7.3 GPa and 17 GPa, respectively. arxiv.orgarxiv.org
| Synthesis/Condition | Lattice Parameter (a) in Å | Reference |
| Polymeric precursor, 900°C | 8.4190(9) | researchgate.netresearchgate.net |
| Solid-state reaction | 8.45 ± 0.01 | aip.org |
| Floating zone method | 8.44973(5) | iphy.ac.cn |
| Hydrothermal synthesis (CTO/RGO) | 8.4519(1) | csic.es |
| Hydrothermal synthesis (CTO+RGO) | 8.4554(1) | csic.es |
| Standard (JCPDS 39-1410) | 8.4348 | researchgate.net |
Neutron powder diffraction (NPD) is a powerful technique for elucidating both the atomic and magnetic structures of Co2TiO4, offering advantages over XRD due to the sensitivity of neutrons to the magnetic moments of atoms and their ability to distinguish between elements with similar X-ray scattering factors, such as cobalt and titanium. NPD studies have confirmed the inverse spinel structure of Co2TiO4. helmholtz-berlin.deaps.org
Detailed NPD investigations have revealed ferrimagnetic ordering in Co2TiO4 below a Néel temperature (TN) of approximately 48.6 K. helmholtz-berlin.deaps.org This is evidenced by the appearance of strong magnetic intensity at the (111) reflection in the diffraction patterns collected at low temperatures. helmholtz-berlin.deaps.orgresearchgate.net Additionally, a weak antiferromagnetic component is indicated by a low-intensity magnetic reflection at (200). helmholtz-berlin.deaps.orgresearchgate.net A notable finding from NPD data is the significant broadening of the magnetic (111) reflection, which is thought to result from disorder in the arrangement of Ti and Co atoms on the octahedral (B) sites of the spinel structure. helmholtz-berlin.deaps.orgresearchgate.net Furthermore, NPD has been instrumental in determining the magnetic moments of the ions at different crystallographic sites. iphy.ac.cn
Rietveld refinement is a computational method used to analyze diffraction data (both XRD and NPD) to obtain precise structural parameters, including lattice parameters, atomic positions, and site occupancies. This technique is crucial for understanding the cation distribution in the inverse spinel structure of Co2TiO4. In an ideal inverse spinel, the tetrahedral (A) sites are occupied by Co2+ ions, while the octahedral (B) sites are equally shared by Co3+ and Ti3+ or Co2+ and Ti4+ ions. helmholtz-berlin.deresearchgate.net
Rietveld analysis of NPD data has been employed to determine the specific distribution of cations. helmholtz-berlin.decsic.es For instance, one study confirmed that the A-sites are fully occupied by Co2+ ions, while the B-sites have occupancies of approximately 0.513 for Ti and 0.487 for Co, which is very close to the expected 1:1 ratio. helmholtz-berlin.de This analysis supports the presence of Ti3+ ions in the crystal structure when prepared in air. helmholtz-berlin.de Refinements using XRD data have also been used to estimate the composition of solid solutions, such as Co2.05Ti0.95O4, by comparing the obtained lattice parameter with known values for related compounds. researchgate.net High-pressure studies utilizing Rietveld refinement have detailed the structural parameters of the high-pressure tetragonal and orthorhombic phases of Co2TiO4. arxiv.orgarxiv.org
| Site | Ion | Occupancy | Reference |
| Tetrahedral (A) | Co2+ | 1.00 | helmholtz-berlin.de |
| Octahedral (B) | Ti | 0.513(8) | helmholtz-berlin.de |
| Octahedral (B) | Co | 0.487(8) | helmholtz-berlin.de |
Microscopic and Spectroscopic Morphological Analyses
Microscopy and spectroscopy techniques provide visual and chemical information about the surface morphology and nanoscale features of Co2TiO4, which are critical for applications such as catalysis and energy storage.
Scanning electron microscopy (SEM) is widely used to investigate the surface morphology, particle size, and aggregation of Co2TiO4. researchgate.net SEM images reveal that the morphology is highly dependent on the synthesis method. researchgate.net For example, materials synthesized via the Pechini process can result in nanoparticles with some degree of aggregation. researchgate.net In other preparations, SEM has been used to characterize the surface of composite pigments where Co2TiO4 nanoparticles are coated on mica. researchgate.net The technique provides a macroscopic view of the material's texture and the distribution of particles, which is essential for understanding its physical properties and performance in various applications. researchgate.net
Transmission electron microscopy (TEM) offers higher resolution than SEM, enabling the visualization of nanoscale features, crystal structure, and the confirmation of coatings on Co2TiO4 particles. nanoscience.comresearchgate.net TEM has been used to probe the morphological features of Co2TiO4 and to confirm the presence and thickness of a carbon coating in core-shell structures. rsc.org Studies have shown that Co2TiO4 can consist of non-uniformly shaped particles with sizes in the range of 400-750 nm, and a carbon coating thickness of around 10 nm has been observed. rsc.orgresearchgate.net The ability of TEM to provide detailed information at the nanoscale is crucial for engineering advanced materials with tailored properties. rsc.orgnih.gov
Selected Area Electron Diffraction (SAED) for Local Crystallography
Selected Area Electron Diffraction (SAED) is a powerful transmission electron microscopy (TEM) technique utilized to determine the crystal structure of microscopic regions of a material. numberanalytics.com By directing a focused electron beam onto a specific area of a Co2TiO4 sample, a diffraction pattern is generated, which provides information about the local crystallography. numberanalytics.com
In the study of Co2TiO4 nanoparticles, SAED has been instrumental in confirming their crystalline nature. For instance, SAED patterns taken from individual needle-shaped particles have been indexed to the cubic Co2TiO4 structure, with the diffraction pattern revealing the long axis of the needles to be in the thaiscience.info direction. youtube.com This technique is particularly valuable as it can identify the structure of individual crystallites, which may not be discernible through bulk characterization methods like X-ray diffraction (XRD), especially when multiple phases are present. youtube.com SAED can distinguish between single-crystalline and polycrystalline materials; a single crystal produces a pattern of distinct spots, while a polycrystalline material results in a series of rings. wikipedia.org
Elemental Composition and Purity Determination
Energy Dispersive Spectroscopy (EDS)
Energy Dispersive Spectroscopy (EDS), also known as EDX or EDXS, is an analytical technique used for the elemental analysis of a sample. bruker.commyscope.training It operates by detecting the characteristic X-rays emitted from a material when it is bombarded with an electron beam. thermofisher.com This method allows for the qualitative and quantitative determination of the elemental composition. researchgate.net
In the context of Co2TiO4, EDS analysis is routinely employed to confirm the presence of cobalt, titanium, and oxygen and to ascertain their stoichiometric ratios. For example, EDS elemental mapping has been used to demonstrate the homogeneous distribution of Co, Ti, and O within prepared samples. youtube.com This is crucial for verifying the purity and intended composition of the synthesized material. The spatial resolution of EDS can range from micrometers in a scanning electron microscope (SEM) to nanometers in a TEM. thermofisher.com
Table 1: Representative EDS Data for Co2TiO4 This table is illustrative and represents typical expected outcomes from EDS analysis of a stoichiometric Co2TiO4 sample.
| Element | Atomic % (Theoretical) | Atomic % (Experimental - Typical) |
|---|---|---|
| Cobalt (Co) | 28.57 | ~28 |
| Titanium (Ti) | 14.29 | ~14 |
| Oxygen (O) | 57.14 | ~58 |
X-ray Photoelectron Spectroscopy (XPS) for Valence States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. youtube.comrsc.org XPS is a crucial tool for determining the oxidation states of cobalt and titanium in Co2TiO4.
Table 2: Typical XPS Binding Energies for Elements in Co2TiO4 This table presents typical binding energy ranges observed for the core levels of elements in Co2TiO4. Exact values can vary based on sample preparation and instrument calibration.
| Element | Core Level | Binding Energy (eV) | Observed Valence State(s) |
|---|---|---|---|
| Cobalt (Co) | 2p3/2 | ~781.0 | Co2+, Co3+mdpi.com |
| Titanium (Ti) | 2p3/2 | ~458.5 | Ti4+, Ti3+mdpi.com |
| Oxygen (O) | 1s | ~530.0 | O2- |
Cation Ordering and Disorder Phenomena
Site Occupancy and Inversion Degree in Spinel Structure
Co2TiO4 crystallizes in the inverse spinel structure. arizona.edu In an ideal normal spinel (AB2O4), the A-site (tetrahedral coordination) is occupied by divalent cations (like Co2+) and the B-site (octahedral coordination) is occupied by trivalent cations. arxiv.org However, in an inverse spinel structure, the tetrahedral sites are occupied by B cations, while the A and remaining B cations occupy the octahedral sites. geologyscience.ru For Co2TiO4, the formula can be represented as (Co2+)[Co2+Ti4+]O4, where the parentheses denote the tetrahedral sites and the square brackets denote the octahedral sites. arizona.edu This indicates that Co2+ ions are present on both tetrahedral and octahedral sites.
The degree of cation mixing between the tetrahedral and octahedral sites is described by the inversion parameter (δ). arxiv.org An inversion parameter of 0 corresponds to a normal spinel, while an inversion parameter of 1 corresponds to a fully inverse spinel. Intermediate values indicate a partially inverse spinel. Studies on related spinel ferrites have shown that incomplete inversion is a common phenomenon. researchgate.net The distribution of cations is a critical parameter that influences the majority of the physical properties of spinel compounds. helmholtz-berlin.de
Impact of Disorder on Lattice Distortions and Strain
Cation disorder, which is the random distribution of Co2+ and Ti4+ ions on the octahedral sites in Co2TiO4, can have significant consequences for the crystal lattice. researchgate.net This disorder can lead to a broadening of magnetic reflections observed in neutron diffraction patterns. researchgate.netarxiv.org
Electronic Structure and Band Theory Investigations of Co2tio4
Experimental Probes of Electronic States
Experimental techniques provide direct measurements of the electronic states and energy levels within Co2TiO4, offering invaluable data for validating theoretical models and understanding the material's intrinsic properties.
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the elemental composition and chemical states of a material. In the context of cobalt titanium oxides, XPS has been utilized to determine surface composition, identify the oxidation states of cobalt and titanium, and analyze the valence band structure. stanford.edustanford.edu Studies on related cobalt titanate systems, such as CoTiO3, have successfully used XPS to determine the valence band offset relative to other materials like silicon dioxide (SiO2). aip.org For cobalt-titanium oxide composites, XPS analysis helps in elucidating the chemical bonding states of the constituent elements. science.govsemanticscholar.org The binding energies measured in XPS are typically calibrated to a reference peak, such as the adventitious carbon C 1s peak at 284.8 eV, to ensure accuracy. stanford.edu This technique provides crucial information about the density of states within the valence band, which is fundamental to understanding the electronic behavior of Co2TiO4.
Optical absorption spectroscopy is a primary experimental method for determining the band gap of semiconductor materials. For Co2TiO4, UV-visible absorption spectroscopy has been employed to measure its optical properties. smartsociety.org These measurements reveal that Co2TiO4 absorbs light in the ultraviolet region, a characteristic that can be attributed to the charge transfer from oxygen (O²⁻) to titanium (Ti⁴⁺) ions. smartsociety.org
The optical band gap (Eg) is typically estimated from the absorption data using a Tauc plot, which relates the absorption coefficient (α) to the photon energy (hν). Studies have shown that Co2TiO4 is a direct band gap semiconductor. smartsociety.org Experimental analysis using this method has determined the direct band gap of Co2TiO4 to be approximately 1.3 eV. smartsociety.org This value places Co2TiO4 in the semiconductor category, indicating its potential for optoelectronic applications. smartsociety.org Other analyses of related cobalt-titanium oxide nanocomposites have reported band gaps in the range of 2.13 eV to 2.56 eV, demonstrating that the composition can influence the electronic structure. semanticscholar.orgnih.gov
Experimentally Determined Band Gap of Cobalt Titanium Oxides
| Compound | Band Gap (eV) | Method | Reference |
|---|---|---|---|
| Co2TiO4 | ~1.3 | UV-vis Spectroscopy (Tauc Plot) | smartsociety.org |
| p-Co3O4/n-TiO2 (CT-12) | 2.13 | UV-vis Spectroscopy (Tauc Plot) | semanticscholar.orgnih.gov |
| CoTiO3 | 2.53 | UV-vis Spectroscopy (Tauc Plot) | smartsociety.org |
| CoTiO3 | 2.2 | Schottky Emission Characteristics | aip.org |
Theoretical and Computational Approaches to Electronic Structure
Theoretical calculations complement experimental findings by providing a deeper understanding of the electronic band structure, density of states, and the nature of chemical bonding in Co2TiO4.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of materials. For complex oxides like Co2TiO4, standard DFT calculations are often enhanced with a Hubbard-U correction (DFT+U) to better account for the strong electron correlation associated with transition metal d-orbitals. researchgate.netresearchgate.net DFT+U calculations have been successfully applied to model the structural, electronic, and optical properties of Co2TiO4. researchgate.netresearchgate.net These theoretical studies have calculated a band gap for Co2TiO4 of approximately 1.1 eV, which shows good agreement with the experimentally measured value. researchgate.netresearchgate.net Furthermore, DFT has been employed to study the surface reactivity of cobalt-doped titanium dioxide (TiO2), providing insights into how the electronic structure near the Fermi level influences chemical processes. acs.org
For a more accurate description of optical properties and excited-state phenomena, many-body perturbation theory approaches, such as the Bethe-Salpeter equation (BSE), are employed. researchgate.netresearchgate.net The BSE method explicitly includes the electron-hole interaction (excitonic effects), which is often crucial for correctly predicting absorption spectra. science.gov Studies on Co2TiO4 have utilized the BSE formalism, sometimes in conjunction with models like the many-body Fxc kernel for long-range correction (LRC), to calculate and predict the absorption spectra and color of the material. researchgate.netresearchgate.net This advanced computational approach provides a more refined understanding of the optical excitations compared to standard DFT or TDDFT methods. researchgate.netresearchgate.netscience.gov The application of BSE has been shown to yield results that are in close agreement with experimental optical and colorimetric data for Co2TiO4 pigments. researchgate.netresearchgate.net
The electronic band gap and charge transfer transitions are key features of the electronic structure of Co2TiO4. As established through both experimental measurements and theoretical calculations, Co2TiO4 possesses a relatively narrow band gap. smartsociety.orgresearchgate.netresearchgate.net
Calculated vs. Experimental Band Gap of Co2TiO4
| Source | Band Gap (eV) | Approach |
|---|---|---|
| Experimental | ~1.3 | Optical Absorption smartsociety.org |
| Theoretical | ~1.1 | DFT+U researchgate.netresearchgate.net |
The optical absorption features of cobalt titanates are often dictated by charge transfer transitions. In Co2TiO4, the absorption in the UV region is attributed to an O²⁻ → Ti⁴⁺ charge transfer. smartsociety.org In the related ilmenite (B1198559) CoTiO3 structure, a Co²⁺ → Ti⁴⁺ charge-transfer transition is responsible for its band gap of 2.53 eV. smartsociety.org Such transitions, where an electron is optically excited from one metal ion to another, are significant in determining the color and photocatalytic activity of these materials. researchgate.net The analysis of these transitions, supported by both spectroscopic data and theoretical calculations, is fundamental to explaining the observed optical and electronic properties of Co2TiO4.
High-Pressure Effects on Electronic Properties of Cobalt Titanium Oxide (Co₂TiO₄)
The application of high pressure serves as a powerful tool to probe and manipulate the electronic properties of materials by modifying their crystal lattice and electronic orbital overlap. In the case of the inverse spinel cobalt titanium oxide (Co₂TiO₄), high-pressure investigations have unveiled significant transformations in its electronic structure, leading to profound changes in its conductivity and magnetic behavior. These phenomena are rooted in the delicate interplay between the crystal structure and the electronic degrees of freedom under extreme compression. arxiv.orgarxiv.org
Pressure-Induced Insulator-to-Metal Transitions
At ambient conditions, Co₂TiO₄ exhibits insulating behavior. researchgate.net However, systematic investigations combining high-pressure X-ray diffraction (XRD), Raman spectroscopy, and first-principles density functional theory (DFT) calculations have demonstrated that it undergoes a pressure-induced insulator-to-metal transition (IMT). arxiv.orgarxiv.org This transition is not abrupt but is intimately linked to a sequence of structural phase changes.
Initially, the ambient pressure cubic phase of Co₂TiO₄ (space group Fd-3m) transforms into a tetragonal phase (space group I4₁/amd) at approximately 7.2-7.3 GPa. arxiv.orgbohrium.com A more dramatic change occurs at around 17.3 GPa, where a second structural transition to an orthorhombic phase (with mixed space groups Fddd and Cmcm) is observed. arxiv.orgbohrium.com This latter transition is a first-order phase transition characterized by a substantial and abrupt collapse in the unit cell volume, amounting to approximately 17.5%. arxiv.orgarxiv.org
The metallization of Co₂TiO₄ is directly associated with this second structural transformation into the high-pressure orthorhombic phase. arxiv.org DFT calculations corroborate that this metallization is driven by the collapse of the electronic bandgap under severe lattice compression, a phenomenon characteristic of a Mott insulator-to-metal transition. arxiv.orgarxiv.org The significant reduction in interatomic distances enhances the orbital overlap, leading to the delocalization of electrons and the formation of a metallic state.
The following table summarizes the key pressure-induced structural and electronic transitions in Co₂TiO₄.
| Transition Type | Onset Pressure (GPa) | Initial Phase (Space Group) | Final Phase (Space Group) | Key Characteristics |
| Structural | ~7.2-7.3 | Cubic (Fd-3m) | Tetragonal (I4₁/amd) | Minimal change in unit cell volume. bohrium.com |
| Structural & Electronic | ~17.3 | Tetragonal (I4₁/amd) | Orthorhombic (Fddd + Cmcm) | Significant volume collapse (~17.5%); Insulator-to-metal transition; High-spin to low-spin transition. arxiv.orgbohrium.com |
Spin State Transitions (High Spin to Low Spin)
The pressure-induced insulator-to-metal transition in Co₂TiO₄ is accompanied by a fundamental change in the spin state of the cobalt ions. arxiv.org In the ambient pressure inverse spinel structure, the Co²⁺ ions are in a high-spin configuration. science.gov However, the intense pressure applied in experimental studies induces a high-spin to low-spin transition.
According to DFT calculations, this spin state transition occurs in conjunction with the structural change to the Cmcm orthorhombic phase above 17.3 GPa. arxiv.orgarxiv.org The transition involves the collapse of local magnetic moments on the cobalt ions. arxiv.org This phenomenon arises because the crystal field energy, which is significantly enhanced by the pressure-induced reduction of the Co-O bond lengths in the octahedral sites, becomes larger than the spin-pairing energy. This forces the d-electrons of the Co²⁺ ions to pair up in lower-energy orbitals, resulting in a low-spin configuration and a quenching of the local magnetic moments. arxiv.org
This spin transition is a critical component of the electronic evolution of Co₂TiO₄ under pressure, contributing directly to the observed metallization. arxiv.orgarxiv.org The collapse of magnetism is a hallmark of the transition to the metallic state in this strongly correlated electron system.
Complex Magnetic Phenomena and Ordering in Co2tio4
Ferrimagnetic Ordering and Néel Temperature (TN)
Co2TiO4 undergoes a transition to a quasi-long-range ferrimagnetic state at a Néel temperature (TN) of approximately 47.8 K to 48 K. scispace.comdiva-portal.orgiphy.ac.cn Some earlier studies had reported a TN of around 55 K, but later work involving AC susceptibility and specific heat measurements did not confirm this higher transition temperature, instead showing a single peak near 48-49 K. diva-portal.org Neutron diffraction studies have confirmed the onset of ferrimagnetic ordering below TN = 48.6 K, with the strongest magnetic intensity observed for the (111)M reflection. helmholtz-berlin.de
Sublattice Magnetization and Exchange Interactions (JAA, JBB, JAB)
The magnetic structure of Co2TiO4 is characterized by two magnetic sublattices, corresponding to the tetrahedral (A) and octahedral (B) sites in the inverse spinel structure. The electronic configuration is identified as [Co²⁺][Co³⁺Ti³⁺]O₄. scispace.comdiva-portal.org This arrangement leads to distinct magnetic moments on the A and B sites. The magnetic moments have been determined to be µ(A) = 3.87 µB for Co²⁺ on the A-sites and a combined µ(B) = 5.19 µB for the B-sites, which includes contributions from both Co³⁺ (µ = 4.89 µB) and Ti³⁺ (µ = 1.73 µB). scispace.comdiva-portal.org
Temperature and Field-Dependent Magnetization Studies
Temperature and magnetic field-dependent magnetization studies reveal the intricate nature of Co2TiO4's magnetic ordering. scispace.comdiva-portal.org Below the Néel temperature, the magnetization exhibits a strong dependence on the applied magnetic field and the cooling protocol (zero-field-cooled vs. field-cooled). scispace.com A significant feature is the observation of a magnetic compensation temperature around 30-32 K, where the net magnetization of the two sublattices cancels out, leading to a sign reversal in the measured magnetization. scispace.comdiva-portal.orgaip.org The presence of large spin clusters has been inferred from the analysis of M(T) data and hysteresis loops. scispace.comdiva-portal.org Furthermore, the material displays a positive magnetostriction below the compensation temperature and a negative one above it. iphy.ac.cn
Spin-Glass (SG) Behavior and Glass Transition Temperature (TSG)
There have been conflicting reports regarding the presence and nature of a spin-glass state in Co2TiO4. Some early studies suggested a spin-glass transition (TSG) around 46 K, just below the ferrimagnetic ordering temperature. diva-portal.orghelmholtz-berlin.de This was supported by the observation of frequency dependence in AC magnetic susceptibility measurements, a hallmark of spin-glass systems. helmholtz-berlin.de
However, other investigations have cast doubt on a conventional spin-glass transition. One study found that fitting the relaxation time from AC susceptibility data using the Vogel-Fulcher law yielded an unphysical value, suggesting the absence of a true spin-glass state. iphy.ac.cn The reported freezing temperatures for the spin-glass-like behavior have also varied, with values of 46.85 K and 22.39 K being reported in different studies. iphy.ac.cn Some research even pointed to the possibility of multiple spin-glass transitions based on the appearance of up to five peaks in the AC susceptibility. iphy.ac.cn
Reentrant Spin-Glass Characteristics
The magnetic behavior of Co2TiO4 has been described in terms of reentrant spin-glass characteristics, where a spin-glass-like state emerges from a long-range ordered ferrimagnetic phase at lower temperatures. researchgate.netunizar.es This is often attributed to the competition and frustration of exchange interactions. In some doped versions of Co2TiO4, the coexistence of a longitudinal ferrimagnetic component and a transverse spin-glass component has been reported. researchgate.net The reentrant spin-glass behavior is characterized by the freezing of the transverse spin components into a disordered state while the longitudinal components maintain ferrimagnetic order. iphy.ac.cn
Dynamical Aspects of Spin-Glass Transitions
The dynamical nature of the spin-glass-like transition in Co2TiO4 is evident from AC susceptibility measurements, where the peak in the real part (χ') shifts to higher temperatures with increasing frequency. helmholtz-berlin.descispace.com This frequency dependence is a characteristic feature of spin-glass dynamics and can be analyzed using dynamic scaling laws. helmholtz-berlin.de For a single crystal of Co2TiO4, the analysis of the frequency dependence of the AC susceptibility peak yielded parameters consistent with a spin-glass system. helmholtz-berlin.de However, the critical exponent 'zν' obtained from the power-law of critical slowing down was found to be higher than typical spin-glass systems in some studies, leading to suggestions of a lack of a perfect spin-glass transition. helmholtz-berlin.de
Magnetic Compensation and Field-Induced Phenomena
A prominent feature of Co2TiO4 is the occurrence of a magnetic compensation point. This phenomenon is observed at a temperature (Tcomp) of approximately 31-32.5 K, where the magnetizations of the A and B sublattices, which have different temperature dependencies, become equal and opposite, resulting in a net magnetization close to zero. diva-portal.orgiphy.ac.cnaip.orgnih.gov This compensation is characterized by a sign reversal of the magnetization. scispace.com
Under an applied magnetic field, Co2TiO4 exhibits interesting field-induced phenomena around the compensation temperature. While there is no obvious anomaly at Tcomp in zero field, applying a critical magnetic field of about 20 kOe leads to a minimum in magnetization, a drop in AC susceptibility, a step in thermal expansion, and a sharp peak in specific heat at Tcomp. iphy.ac.cniphy.ac.cn This behavior is attributed to a 180° reversal of the ferrimagnetic component and the deflection of oblique spin moments at the B sites induced by the magnetic field. iphy.ac.cn At high magnetic fields (≥ 1 T), a sharp peak in the differential magnetic entropy is observed at Tcomp, which is characteristic of a first-order-like transition. helmholtz-berlin.de The system also shows a significant exchange bias effect, which is linked to the complex magnetic ordering and the presence of frozen spin clusters. aip.orgaip.org
Compensation Temperature (Tcomp) and Magnetization Reversal
A significant characteristic of Co₂TiO₄ is the presence of a compensation temperature (Tcomp), a point at which the net magnetization of the material becomes zero. This phenomenon occurs because the magnetic moments of the two distinct sublattices—Co²⁺ ions on the tetrahedral (A) sites and a combination of Co³⁺ and Ti³⁺ ions on the octahedral (B) sites—are unequal and have different temperature dependencies. As the temperature changes, the magnetization of these two sublattices cancels each other out at a specific temperature.
For Co₂TiO₄, the compensation temperature is consistently reported to be in the vicinity of 31–32.5 K. iphy.ac.cnnih.govrsc.org Below this temperature, the total magnetization can become negative, a phenomenon known as magnetization reversal. aps.org The nature of this behavior is attributed to the balancing of the two bulk sublattice magnetizations. nih.govrsc.org
Under zero magnetic field, there are no obvious anomalies in the magnetic susceptibility of Co₂TiO₄ around Tcomp. However, when a critical magnetic field of 20 kOe is applied, a minimum in the magnetization versus temperature curve, a drop in AC susceptibility, a step in thermal expansion, and a sharp specific heat peak all manifest at the compensation temperature. iphy.ac.cn This indicates a spin reorientation transition occurring at Tcomp under a sufficiently high magnetic field. iphy.ac.cn The 180° reversal of the ferrimagnetic component at Tcomp under this field is a key factor in understanding these anomalous phenomena. iphy.ac.cn The exchange integrals JAA and JBB are noted to play crucial roles at lower and higher temperatures, respectively, in this behavior. nih.govrsc.org
| Property | Value | Conditions |
| Compensation Temperature (Tcomp) | ~31 K | |
| Compensation Temperature (Tcomp) | ~32.5 K | Defined as the temperature where χZFC = χFC = 0 |
| Critical Magnetic Field | 20 kOe | For observing anomalies at Tcomp |
Exchange Bias (EB) Effects
The exchange bias (EB) effect, typically observed in systems with an interface between ferromagnetic (FM) and antiferromagnetic (AFM) materials, has also been identified in Co₂TiO₄. This effect manifests as a horizontal shift in the magnetic hysteresis (M-H) loop when the material is cooled in an external magnetic field. In Co₂TiO₄, a large exchange bias field is found, as evidenced by the asymmetry in the M-H curve. nih.govrsc.org
The presence of frozen spin clusters is thought to be responsible for the very large magnitudes of coercivity (Hc) and bipolar exchange bias (HEB) observed at low temperatures, with values for Hc and HEB reaching approximately 20 kOe below 10 K. aip.org Some studies have reported a large zero-field-cooled (ZFC) and field-cooled (FC) bipolar exchange bias effect, with a ZFC HEB of 13.6 kOe at 7 K. aip.org The remanent magnetization and coercivity values have been observed to drop to zero near the compensation temperature. aip.org The exchange bias effect has been noted in various preparations of Co₂TiO₄, including those synthesized via single-step calcination of hydroxide (B78521) precursors. rsc.org
| Temperature | Coercivity (Hc) | Exchange Bias (HEB) |
| < 10 K | ~20 kOe | ~ -20 kOe |
| 7 K | 13.6 kOe (ZFC) |
Critical Behavior and Spin Dynamics
Determination of Critical Exponents (β, γ, δ)
The critical behavior of Co₂TiO₄ near its magnetic ordering temperature has been investigated to understand the nature of the magnetic phase transition. The critical exponents (β, γ, and δ) provide insight into the universality class of the transition. For Co₂TiO₄, the determined critical exponents suggest the presence of long-range ferromagnetic (FM) coupling accompanied by short-range interactions. nih.govrsc.org This indicates a complex magnetic ordering that deviates from simple theoretical models.
| Critical Exponent | Description | Implication for Co₂TiO₄ |
| β (beta) | Describes the temperature dependence of the spontaneous magnetization below the critical temperature. | Consistent with long-range ferromagnetic coupling. nih.govrsc.org |
| γ (gamma) | Describes the divergence of the magnetic susceptibility above the critical temperature. | Consistent with long-range ferromagnetic coupling. nih.govrsc.org |
| δ (delta) | Describes the relationship between magnetization and the applied magnetic field at the critical temperature. | Consistent with long-range ferromagnetic coupling. nih.govrsc.org |
Investigations of Spin Correlations and Clusters
The complex magnetic behavior of Co₂TiO₄ is further elucidated by the presence of spin correlations and clusters. The competition between ferrimagnetism and magnetic frustration in the spinel structure is a primary source for the existence of spin clusters, which leads to short-range magnetic order just below the Néel temperature (TN). aps.org The existence of these spin clusters is suggested to be a key factor in the observation of spin-glass-like behavior. helmholtz-berlin.de The broadening of the magnetic (111)M reflection in neutron diffraction data is a possible result of the disordered character of the Ti and Co atoms on the B site, contributing to these complex spin correlations. helmholtz-berlin.deresearchgate.net The presence of interacting magnetic spin clusters of significant sizes has been inferred from the analysis of magnetic correlation lengths. aps.org
Neutron Diffraction Studies of Spin Structures
Neutron diffraction is a powerful technique for probing the magnetic structure of materials. Studies on both single-crystal and powder samples of Co₂TiO₄ have provided detailed insights into its spin arrangement. These studies confirm ferrimagnetic ordering, which sets in below a Néel temperature of approximately 48.6 K. aps.orghelmholtz-berlin.deresearchgate.net The strongest magnetic intensity is observed for the (111)M reflection, which is characteristic of this ferrimagnetic ordering. aps.orghelmholtz-berlin.deresearchgate.net
In addition to the primary ferrimagnetic ordering, a weak antiferromagnetic component has been identified, evidenced by a low-intensity magnetic reflection at (200)M. aps.orghelmholtz-berlin.deresearchgate.net A significant broadening of the magnetic (111)M reflection has been consistently observed, which is attributed to the disordered distribution of Ti and Co atoms on the octahedral B-sites. helmholtz-berlin.deresearchgate.net Furthermore, an unusual spontaneous increase in certain nuclear Bragg reflections below the magnetic ordering temperature has been reported in single-crystal neutron diffraction data. This has been ascribed to the presence of anisotropic extinction, likely associated with a change in the mosaicity of the crystal. helmholtz-berlin.deresearchgate.net
| Property | Observation | Technique |
| Magnetic Ordering | Ferrimagnetic | Neutron Diffraction |
| Néel Temperature (TN) | ~48.6 K | Neutron Diffraction |
| Primary Magnetic Reflection | (111)M | Neutron Diffraction |
| Additional Magnetic Component | Weak Antiferromagnetic | Neutron Diffraction (200)M reflection |
Pressure-Induced Magnetic Transitions
The application of external pressure can significantly alter the crystallographic and magnetic properties of Co₂TiO₄. Studies have shown that increasing pressure can induce structural phase transitions, which in turn trigger magnetic transitions. arxiv.org At ambient conditions, Co₂TiO₄ has a cubic spinel structure. Under high pressure, it undergoes a cubic-to-tetragonal transition at approximately 7.3 GPa, followed by a tetragonal-to-orthorhombic transition at around 17.3 GPa. arxiv.org
These structural changes have a pronounced effect on the magnetic behavior. For instance, at a pressure of 1000 MPa, the intrinsic coercivity (Hcj) has been observed to increase by a remarkable 168%. nih.govrsc.org This pressure-induced antiferromagnetic transition can be illustrated through magnetic hysteresis loops and temperature-dependent magnetization curves. nih.govrsc.org The application of pressure can also adjust the Curie temperature of the magnetic spinel by inducing disorder in the tetrahedral and octahedral sites. arxiv.org
| Pressure | Observation |
| ~7.3 GPa | Cubic-to-tetragonal structural phase transition. arxiv.org |
| ~17.3 GPa | Tetragonal-to-orthorhombic structural phase transition. arxiv.org |
| 1000 MPa | Intrinsic coercivity (Hcj) increases by 168%. nih.govrsc.org |
Coexistence of Magnetic Phases and Frustration Effects
Cobalt titanium oxide exhibits a rich magnetic phase diagram, where different magnetic states exist and interact. The compound undergoes a transition to a quasi-long-range ferrimagnetic state at a Néel temperature (TN) of approximately 47.8 K. diva-portal.orgscispace.com Below this temperature, the magnetic moments on the tetrahedral (A) and octahedral (B) sites of the spinel structure align in an antiparallel fashion. However, the situation is more complex than simple ferrimagnetism.
A notable feature of Co2TiO4 is the presence of magnetic frustration. diva-portal.orgiphy.ac.cnunizar.es This arises because the superexchange interactions between magnetic ions on the A and B sites (JAB), between ions on the A sites (JAA), and between ions on the B sites (JBB) are all antiferromagnetic and of comparable strength. helmholtz-berlin.de This competition of interactions prevents a simple, fully ordered magnetic state from being achieved. The frustration factor, calculated as the ratio of the asymptotic Curie temperature to the ferrimagnetic ordering temperature, is approximately 3.2, indicating appreciable magnetic frustration within the crystal. iphy.ac.cn
Evidence for the coexistence of magnetic phases comes from various experimental observations. Neutron diffraction studies have revealed the presence of a weak antiferromagnetic component in addition to the primary ferrimagnetic ordering. helmholtz-berlin.de This suggests a non-collinear or canted spin arrangement. Furthermore, some studies have reported a spin-glass-like transition at temperatures just below TN, around 46 K. diva-portal.orgaip.org This indicates the freezing of transverse spin components into a disordered state while the longitudinal components maintain ferrimagnetic order. iphy.ac.cn This coexistence of long-range ferrimagnetic order and a short-range spin-glass state is a hallmark of a re-entrant spin-glass system. helmholtz-berlin.de
Another significant phenomenon observed in Co2TiO4 is a magnetic compensation point at approximately 31-32 K. diva-portal.orgscispace.comiphy.ac.cn At this temperature, the net magnetization of the two opposing sublattices becomes equal, resulting in a near-zero total magnetization. helmholtz-berlin.deaip.org The presence of this compensation point further underscores the complex interplay between the magnetic sublattices. The observation of large spin clusters and the dependence of magnetization reversal on the applied magnetic field and cooling protocol also point towards a complex magnetic landscape. diva-portal.orgscispace.com
Table 1: Magnetic Transition Temperatures and Properties of Co2TiO4
| Magnetic Phenomenon | Transition Temperature (K) | Description |
|---|---|---|
| Ferrimagnetic Ordering (TN) | ~47.8 - 48.6 K diva-portal.orghelmholtz-berlin.de | Onset of quasi-long-range antiparallel alignment of magnetic moments on A and B sublattices. |
| Spin-Glass-like Transition (TSG) | ~46 K diva-portal.orgaip.org | Freezing of transverse spin components into a disordered state, coexisting with ferrimagnetic order. |
| Magnetic Compensation (Tcomp) | ~31 - 32 K diva-portal.orgscispace.comiphy.ac.cn | The net magnetizations of the A and B sublattices cancel each other out. |
Influence of Cation Disorder on Magnetic Ground States
The magnetic ground state of Co2TiO4 is highly sensitive to the distribution of cations within its crystal lattice. rsc.org In an ideal inverse spinel structure, the tetrahedral A-sites would be occupied by Co²⁺ ions, and the octahedral B-sites would be occupied by a 1:1 ratio of Co³⁺ and Ti³⁺ ions. diva-portal.org However, a degree of cation disorder, where some Ti and Co atoms swap sites, is often present and has a profound impact on the magnetic properties. helmholtz-berlin.dersc.org
This cation disorder is a primary source of randomness in the magnetic exchange interactions, contributing significantly to the observed magnetic frustration and the emergence of complex magnetic states. unizar.eshelmholtz-berlin.de The broadening of magnetic reflections in neutron diffraction patterns is a direct indication of this disordered character of Ti and Co atoms on the B-site. helmholtz-berlin.de This randomness in the local atomic environment leads to variations in the strength and nature of the superexchange interactions, preventing the establishment of a simple, uniform magnetic order.
The presence of non-magnetic Ti³⁺ ions (or Ti⁴⁺ in some interpretations) on the B-sites acts as a magnetic dilution agent, further contributing to the frustration and the potential for spin-glass behavior. aip.org The random distribution of these non-magnetic ions disrupts the long-range magnetic order, leading to the formation of magnetic clusters. aip.org The inability of the spins within these frozen clusters to align with an external magnetic field at low temperatures is thought to be responsible for the observed large coercive fields and exchange bias effects. aip.org
Furthermore, the specific electronic states of the cations, which can be influenced by disorder, play a crucial role. The electronic configuration of Co2TiO4 has been identified as [Co²⁺][Co³⁺Ti³⁺]O₄. diva-portal.orgscispace.com The presence of both Co²⁺ and Co³⁺ ions with different magnetic moments on the octahedral sites, along with the magnetic Ti³⁺ ions, creates a complex magnetic environment. Any deviation from this ideal distribution due to cation disorder will alter the balance of magnetic moments on the sublattices, directly affecting the net magnetization and the compensation temperature. rsc.org The broadening of Raman bands in spectroscopic studies also points towards this cation disorder. rsc.org
Table 2: Influence of Cation Arrangement on Magnetic Properties
| Factor | Influence on Magnetic Ground State |
|---|---|
| Cation Disorder | Introduces randomness in exchange interactions, leading to magnetic frustration and broadening of magnetic diffraction peaks. helmholtz-berlin.dersc.org |
| Magnetic Dilution | The presence of non-magnetic ions on the B-site disrupts long-range order and promotes the formation of magnetic clusters and spin-glass-like behavior. aip.org |
| Mixed Valence States | The coexistence of Co²⁺, Co³⁺, and Ti³⁺ with different magnetic moments creates a complex magnetic structure sensitive to cation distribution. diva-portal.orgscispace.comrsc.org |
Advanced Functional Applications Research of Co2tio4
Electrochemical Energy Storage Applications
Cobalt titanium oxide, with its spinel structure, has emerged as a compelling candidate for use in energy storage systems, particularly as an anode material in lithium-ion batteries.
Spinel Co2TiO4 has been successfully synthesized and evaluated as an efficient negative electrode for lithium-ion batteries. rsc.org A polymeric precursor method has been used to produce single-phase cubic spinel Co2TiO4. rsc.org The material's electrochemical performance is a key area of investigation. For instance, as a negative electrode material, Co2TiO4 has demonstrated notable charge and discharge capacities. rsc.org The initial discharge and charge capacities are critical parameters in evaluating its potential. One study reported an initial discharge capacity of 1283 mAh g⁻¹ and a charge capacity of 418 mAh g⁻¹. rsc.org
The synthesis method can influence the material's properties and its performance as an anode. A mild liquid phase synthesis technique has been developed to produce Co2TiO4 with a nano-octahedral structure, which has shown excellent electrochemical performance when used as a negative electrode material in lithium-ion batteries. patsnap.com The high purity and uniform particle size achieved through such methods contribute to its favorable electrochemical characteristics. patsnap.com
Table 1: Electrochemical Performance of Co2TiO4 as a Negative Electrode Material
| Parameter | Value | Reference |
|---|---|---|
| Initial Discharge Capacity | 1283 mAh g⁻¹ | rsc.org |
| Initial Charge Capacity | 418 mAh g⁻¹ | rsc.org |
To further improve the electrochemical performance of Co2TiO4, researchers have focused on creating core-shell structures. A common approach involves coating the Co2TiO4 particles with a layer of carbon (Co2TiO4@C). rsc.orgresearchgate.net This carbon shell serves multiple purposes, including enhancing electrical conductivity and providing a buffer against volume changes during the charge-discharge cycles. researchgate.nettue.nl
Table 2: Properties of Co2TiO4@C Core-Shell Structure
| Property | Value | Reference |
|---|---|---|
| Carbon Coating Thickness | 10 nm | rsc.orgresearchgate.net |
| Carbon Content | 17 wt% | rsc.orgresearchgate.net |
Understanding the movement of lithium ions and the kinetics of charge transfer is crucial for optimizing battery performance. Electrochemical Impedance Spectroscopy (EIS) is a key technique used to study these phenomena. mdpi.comrsc.orgresearchgate.net The charge transfer resistance (Rct) is a critical parameter obtained from EIS, and a lower Rct value is desirable as it indicates faster charge transfer. rsc.org For Co2TiO4@C, a lower Rct was observed after 50 cycles compared to the uncoated material, confirming the beneficial effect of the carbon coating on charge transfer kinetics. rsc.orgresearchgate.net
The diffusion coefficient of lithium ions (D_Li+) within the electrode material is another vital parameter. A higher diffusion coefficient facilitates faster charging and discharging. For the Co2TiO4@C core-shell structure, a high diffusion coefficient of 1.76 × 10⁻¹⁰ cm² s⁻¹ has been reported. rsc.orgresearchgate.net The relationship between the peak current and the scan rate in cyclic voltammetry suggests a diffusion-controlled process for lithium ions. researchgate.net The investigation of these kinetic parameters provides valuable insights into the rate-determining steps and helps in the rational design of high-performance electrode materials. researchgate.net
Table 3: Kinetic Parameters of Co2TiO4-based Electrodes
| Parameter | Material | Value | Reference |
|---|---|---|---|
| Diffusion Coefficient (D_Li+) | Co2TiO4@C | 1.76 × 10⁻¹⁰ cm² s⁻¹ | rsc.orgresearchgate.net |
| Charge Transfer Resistance (Rct) | Co2TiO4@C | Lower after 50 cycles | rsc.orgresearchgate.net |
Catalytic Activity Mechanisms
Beyond energy storage, Co2TiO4 exhibits interesting catalytic properties, making it a candidate for various chemical transformations.
Co2TiO4 has demonstrated potential as a photocatalyst for the degradation of organic pollutants in water. smartsociety.orgresearchgate.netresearchgate.net When irradiated with light of sufficient energy, Co2TiO4 can generate electron-hole pairs, which then produce reactive oxygen species that can break down organic molecules. smartsociety.orgiwaponline.com The photocatalytic efficiency of Co2TiO4 has been tested on various dyes, such as methylene (B1212753) blue and methyl orange. researchgate.netresearchgate.net
The mechanism involves the excitation of electrons from the valence band to the conduction band, creating holes in the valence band. nanobioletters.com These charge carriers migrate to the catalyst surface and initiate redox reactions that lead to the degradation of pollutants. nanobioletters.com The band gap of Co2TiO4, estimated to be around 1.3 eV, suggests it is a semiconductor capable of absorbing light. smartsociety.org The photocatalytic activity of Co2TiO4/CoTiO3 nanocomposites has shown high efficiency in degrading various organic dyes under visible light, with the enhanced activity attributed to improved charge separation and migration. researchgate.net Hierarchical Co2TiO4 structures with large surface areas can provide more active sites, further boosting the photocatalytic degradation process. rsc.org
Electrocatalysis for Sensing Applications
Cobalt titanium oxide (Co2TiO4) is emerging as a significant material in the field of electrocatalysis, particularly for the development of electrochemical sensors. mdpi.com While historically it has been explored for applications like the degradation of water pollutants and as anode material in batteries, its utility in electrochemical sensing is a more recent area of investigation. mdpi.com The fabrication of improved electrochemical sensors often relies on the unique properties of nanomaterials to enhance surface kinetics and accelerate electrochemical reactions. mdpi.com
The development of sensors using Co2TiO4, especially for the detection of hydrogen peroxide (H2O2), has demonstrated its potential. stfc.ac.uk Hydrogen peroxide is a crucial molecule in various biological and industrial processes, making its accurate and rapid detection important. stfc.ac.uk The electrocatalytic activity of Co2TiO4-based materials towards hydrogen peroxide reduction forms the basis of these sensing applications. mdpi.com Researchers have successfully used Co2TiO4 nanohybrids to modify glassy carbon electrodes, leading to effective amperometric detection of H2O2. mdpi.com
Electrochemical Sensing Mechanisms
The electrochemical sensing mechanism of Co2TiO4 involves the material's ability to facilitate the reduction or oxidation of a target analyte at an electrode surface. scielo.br For instance, in the detection of hydrogen peroxide, a potential is applied to an electrode modified with Co2TiO4, which catalyzes the electrochemical reduction of H2O2. mdpi.com The resulting current is proportional to the concentration of the analyte, allowing for quantitative measurement. scielo.br
The efficiency of these sensors is significantly enhanced through the creation of hybrid materials, where Co2TiO4 is combined with other advanced materials to leverage their collective properties.
Development of Hybrid Materials for Enhanced Sensitivity (e.g., Co2TiO4/RGO)
The synthesis method for these hybrid materials is a critical factor influencing their final properties. Two primary methods have been explored:
In situ synthesis: This method involves the formation and growth of the Co2TiO4 nanoparticles directly in the presence of the RGO. This approach typically results in better coverage and a more uniform distribution of the nanoparticles on the RGO surface. stfc.ac.uk
Ex situ synthesis: This technique involves mixing pre-synthesized Co2TiO4 nanocrystals with RGO. stfc.ac.uk While offering control over the nanostructure of the oxide, this method may lead to less uniform coverage. stfc.ac.uk
Studies have shown that the in situ synthesis of Co2TiO4/RGO nanohybrids leads to superior sensor performance for detecting hydrogen peroxide. mdpi.comresearchgate.net These hybrid materials have been synthesized using a one-step hydrothermal process at low temperatures. mdpi.comresearchgate.net The resulting nanostructured Co2TiO4 integrated with RGO demonstrates significantly enhanced electrocatalytic activity. mdpi.com
The analytical performance of these hybrid materials has been systematically evaluated. The table below compares the sensitivity of different electrode modifications for the detection of hydrogen peroxide.
| Electrode Material | Sensitivity (µA mM⁻¹ cm⁻²) | Linear Range (mM) | Limit of Detection (LOD) (µM) | Applied Potential (V vs. Ag/AgCl) |
| Co2TiO4/RGO (in situ) | 108.7 | 0.1 - 4.5 | 1.8 | -0.400 |
| Co2TiO4+RGO (ex situ) | 54.3 | 0.1 - 7.0 | 3.6 | -0.400 |
| RGO | 21.7 | 0.1 - 10.0 | 7.2 | -0.400 |
| Co2TiO4 | 9.9 | 0.1 - 1.5 | 15.0 | -0.400 |
This table presents data compiled from research on Co2TiO4/RGO nanohybrids for H2O2 sensing. mdpi.com
Synergistic Effects in Hybrid Sensor Architectures
The enhanced performance of Co2TiO4/RGO hybrid sensors is attributed to a significant synergistic effect between the two components. mdpi.comresearchgate.net This synergy is more pronounced in materials synthesized via the in situ method. mdpi.comstfc.ac.uk
The key factors contributing to this synergistic effect include:
Enhanced Surface Area and Adsorption: RGO provides a high surface area, which enhances the adsorption of the analyte onto the electrode surface. mdpi.com This increased local concentration of the target molecule at the catalytically active sites contributes to a more efficient electrochemical reaction.
Combined Electrocatalytic Activity: The combination of Co2TiO4's inherent catalytic properties with RGO's excellent electron transfer capabilities results in an accelerated electrochemical reaction rate. mdpi.com
Research has quantified this synergistic effect, showing that the sensitivity of the in situ Co2TiO4/RGO hybrid for hydrogen peroxide detection is approximately 11 times greater than that of pristine Co2TiO4 and 5 times greater than that of RGO alone. mdpi.comresearchgate.net Furthermore, the in situ hybrid demonstrated a twofold increase in sensitivity compared to the ex situ prepared hybrid (Co2TiO4+RGO). mdpi.comresearchgate.net These findings underscore the importance of the synthesis route in maximizing the synergistic interplay within hybrid sensor architectures for advanced functional applications. mdpi.comstfc.ac.uk
Theoretical and Computational Modeling of Co2tio4
First-Principles Calculations (Ab Initio)
First-principles, or ab initio, calculations are a cornerstone of computational materials science, allowing for the prediction of material properties without reliance on experimental parameters. These methods are based on the fundamental laws of quantum mechanics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For complex oxides like Co₂TiO₄, standard DFT is often augmented with a Hubbard U correction (DFT+U) to better account for the strong on-site Coulomb repulsion of localized d-electrons in transition metal ions like cobalt.
Researchers have employed the DFT+U approach to model the structural and electronic properties of Co₂TiO₄. researchgate.net These calculations can accurately predict the compound's spinel crystal structure, including its lattice parameters and atomic positions. By analyzing the calculated electronic band structure, the electronic properties can be determined. For instance, DFT+U calculations have indicated that Co₂TiO₄ has an energy band gap of approximately 1.1 eV, a value that aligns closely with experimental measurements. researchgate.net This theoretical framework is crucial for understanding the semiconducting nature of the material and for tailoring its electronic characteristics, for example, by introducing dopants. google.comacs.org The Vienna Ab initio Simulation Package (VASP) is one of the software packages commonly used for such calculations. semanticscholar.org
Table 1: DFT+U Calculated Electronic Properties of Co₂TiO₄ This table presents theoretical values for the electronic band gap of Co₂TiO₄ as determined by Density Functional Theory (DFT+U) calculations.
| Property | Calculated Value | Method | Reference |
|---|
The magnetic behavior of Co₂TiO₄ is governed by the complex interplay of magnetic exchange interactions between the cobalt ions situated on the tetrahedral (A) and octahedral (B) sites of the spinel lattice. iphy.ac.cn Computational modeling is essential for untangling these interactions, which include JAA, JBB, and JAB couplings. iphy.ac.cn
Theoretical models confirm that the dominant interaction is the antiferromagnetic (AFM) super-exchange between Co²⁺ ions on the A and B sites (JAB). researchgate.net This leads to a ferrimagnetic ordering below a Néel temperature (TN) of approximately 48 K. iphy.ac.cn In this state, the magnetic moments of the A-site and B-site sublattices are aligned in opposite directions. Because the magnitude of the magnetic moments on the two sites is different, a net magnetic moment results. science.gov Calculations have determined the magnetic moment for Co²⁺ at the A site to be approximately -1.61 μB and for the transition metal ions at the B site to be a combination of Co³⁺ (3.25 μB) and Ti³⁺ (0.81 μB). iphy.ac.cn These models also explain the rare phenomenon of magnetic compensation observed in Co₂TiO₄ at a temperature (Tcomp) of about 31 K, where the opposing sublattice magnetizations cancel each other out, leading to a near-zero net magnetization. iphy.ac.cnscience.gov
Table 2: Theoretical and Experimental Magnetic Properties of Co₂TiO₄ This table summarizes key magnetic properties of Co₂TiO₄, including transition temperatures and site-specific magnetic moments as determined from computational modeling and experimental data.
| Magnetic Property | Value | Description | Reference |
|---|---|---|---|
| Néel Temperature (TN) | ~48 K | Onset of ferrimagnetic ordering. | iphy.ac.cn |
| Compensation Temperature (Tcomp) | ~31 K | Sublattice magnetizations cancel, resulting in zero net magnetization. | iphy.ac.cnscience.gov |
| A-site Magnetic Moment (Co²⁺) | -1.61 μB | Magnetic moment of the tetrahedral site cobalt ion. | iphy.ac.cn |
| B-site Magnetic Moment (Co³⁺) | 3.25 μB | Magnetic moment of the octahedral site cobalt ion. | iphy.ac.cn |
Lattice Dynamics Simulations
Lattice dynamics simulations, often performed using first-principles methods, are used to study the vibrational properties (phonons) of a crystal. scribd.com For Co₂TiO₄, these simulations can calculate the full phonon dispersion spectrum, which describes the relationship between the frequency and wavevector of the vibrational modes. researchgate.netresearchgate.net The results of these calculations can be directly compared with experimental data from techniques like Raman and infrared spectroscopy. ru.nl By analyzing the eigenvectors of the phonon modes, the specific atomic motions associated with each vibration can be identified. ru.nl This provides a fundamental understanding of the material's thermal properties and the coupling between its lattice and other degrees of freedom, such as spin (spin-phonon coupling).
Predictive Modeling of Optical and Spectroscopic Signatures
Computational methods are increasingly used to predict the optical properties and spectroscopic signatures of materials. For Co₂TiO₄, theoretical approaches such as the Bethe-Salpeter equation (BSE) and many-body Fxc kernels for long-range correction (LRC) models have been used to predict its absorption spectra and color. researchgate.net These advanced techniques provide a more accurate description of excited-state properties compared to standard DFT.
The calculations can generate a theoretical UV-Vis absorption spectrum, which can then be compared with experimental results to validate the model. researchgate.net Similarly, the frequencies and intensities of Raman active modes can be calculated from first principles, aiding in the interpretation of experimental Raman spectra. google.comru.nl These predictive capabilities are valuable for designing materials with specific optical characteristics, such as for pigment applications. researchgate.netresearchgate.net
Advanced Simulation Techniques for Disorder and Defects
Advanced simulation techniques are employed to understand the effects of imperfections, such as cation disorder and point defects, on the properties of Co₂TiO₄. aip.org In the ideal inverse spinel structure, the B-sites are occupied by Co and Ti ions. However, experimental evidence from neutron diffraction suggests a degree of random mixing, or disorder, of Co and Ti atoms on the B-site. researchgate.net This is observed as a broadening of certain magnetic diffraction peaks. researchgate.net
Computational models can simulate this disorder, for instance, by using supercell approaches with different arrangements of cations on the B-site. By comparing the calculated properties (e.g., diffraction patterns, total energy) of these disordered structures with experimental data, the most likely atomic arrangements can be identified. researchgate.net These simulations are crucial for understanding how defects and cation distribution influence the material's electronic and magnetic properties, which is vital for optimizing its performance in applications. aip.orguis.no
Phase Transitions and Material Stability Under Extreme Conditions
Pressure-Induced Structural Phase Transitions
At ambient conditions, cobalt titanium oxide crystallizes in a cubic inverse spinel structure. However, under the application of high pressure, it undergoes significant structural transformations. Synchrotron X-ray diffraction studies have revealed that the material's response to quasi-hydrostatic compression leads to the formation of new, denser phases.
Research indicates that the initial spinel structure of Co₂TiO₄ (Co₂TiO₄-Sp) remains stable up to a pressure of approximately 21 GPa. researchgate.net Beyond this pressure, it begins to transform into a new high-pressure phase. researchgate.net This transition marks a significant rearrangement of the atomic structure to accommodate the increased compression.
While cubic-to-tetragonal phase transitions are observed in some related spinel compounds under pressure or temperature variations, the primary pressure-induced structural transformation documented for cobalt titanium oxide is not to a tetragonal phase. researchgate.netresearchgate.netyoutube.com Instead, experimental and theoretical studies show that at pressures exceeding 21 GPa, the cubic spinel Co₂TiO₄ transforms into a phase with a different symmetry. researchgate.net The observed high-pressure polymorph adopts the CaMn₂O₄-type structure, which is orthorhombic. researchgate.net Therefore, the primary transition pathway under pressure for Co₂TiO₄ involves a change from a cubic to an orthorhombic crystal system.
Further compression of cobalt titanium oxide leads to the formation of distinct high-pressure polymorphs. The initial cubic spinel phase transitions to a CaMn₂O₄-type structure (Co₂TiO₄-CM) at pressures above ~21 GPa. researchgate.net Theoretical simulations suggest that this phase may further transform into a CaTi₂O₄-type structure (Co₂TiO₄-CT) at an even higher pressure of around 35 GPa. researchgate.net These transformations to denser, more compact crystal structures are a characteristic response of materials to extreme pressures.
The mechanical stability of these phases has been characterized by their isothermal bulk modulus (KT), which measures a substance's resistance to uniform compression. For the cubic spinel phase, the experimentally obtained bulk modulus is 175.5 GPa, while the high-pressure CaMn₂O₄-type phase exhibits a bulk modulus of 161 GPa. researchgate.net
| Phase | Crystal System | Transition Pressure (GPa) | Isothermal Bulk Modulus (KT) (GPa) |
|---|---|---|---|
| Spinel (Co₂TiO₄-Sp) | Cubic | Stable up to ~21 | 175.5 |
| CaMn₂O₄-type (Co₂TiO₄-CM) | Orthorhombic | Forms at >21 | 161 |
| CaTi₂O₄-type (Co₂TiO₄-CT) | - | Predicted at ~35 | - |
Temperature-Driven Phase Transitions
Cobalt titanium oxide displays significant temperature-dependent magnetic phase transitions at cryogenic temperatures. These transitions are related to the ordering of magnetic moments of the Co²⁺ ions located on the tetrahedral (A) and octahedral (B) sites of the inverse spinel lattice. chemicalpapers.com
At high temperatures, Co₂TiO₄ is paramagnetic. As the temperature is lowered, it undergoes a phase transition to a ferrimagnetic state. researchgate.netpg.edu.pl This transition occurs at the Néel temperature (TN), which has been reported to be between 47 K and 48.6 K. chemicalpapers.compg.edu.pl The ferrimagnetic ordering arises from the antiparallel alignment of unequal magnetic moments on the A and B sublattices. chemicalpapers.com
A particularly notable characteristic of Co₂TiO₄ is its magnetic compensation behavior. researchgate.netchemicalpapers.comnist.gov At a specific temperature, known as the compensation temperature (Tcomp), the net magnetization of the two sublattices cancels each other out, resulting in zero bulk magnetization. researchgate.netnist.gov This phenomenon has been observed at approximately 31.7 K to 32.5 K. chemicalpapers.comnist.gov Below this temperature, the spontaneous magnetic moment reappears but in the opposite direction.
| Transition Type | Transition Temperature | Description |
|---|---|---|
| Paramagnetic to Ferrimagnetic | ~47 K - 48.6 K (Néel Temperature, TN) | Onset of ferrimagnetic ordering of Co²⁺ magnetic moments. chemicalpapers.compg.edu.pl |
| Magnetic Compensation | ~31.7 K - 32.5 K (Compensation Temperature, Tcomp) | Net magnetization becomes zero due to the balancing of opposing sublattice magnetizations. chemicalpapers.comnist.gov |
Thermodynamic Stability Analyses
The thermodynamic stability of a compound under specific conditions is determined by its Gibbs free energy (G), which is defined by the equation G = H - TS, where H is enthalpy, T is temperature, and S is entropy. A crystalline phase is considered thermodynamically stable if it possesses the lowest Gibbs free energy compared to all other possible phases at a given temperature and pressure.
The relative stability of Co₂TiO₄ with respect to its constituent oxides (CoO and TiO₂) and other compounds in the Co-Ti-O system can be graphically represented through a phase diagram. researchgate.net Phase diagrams map the stable phases as a function of temperature, pressure, and composition. While a partial phase diagram for the CoO–TiO₂ system exists, a complete and thermodynamically assessed diagram for the entire ternary Co-Ti-O system under a wide range of conditions is highly complex and not fully established. researchgate.net Such a diagram would be essential for a comprehensive analysis of the thermodynamic driving forces for the formation and decomposition of Co₂TiO₄.
Q & A
Q. Which characterization techniques are critical for verifying Co2TiO4 structural and compositional integrity?
- Methodological Answer : Combine XRD for phase identification, FE-SEM for morphology (e.g., nanoparticle aggregation), and EDX for stoichiometric validation. For surface analysis, XPS confirms oxidation states (e.g., Co<sup>2+</sup>/Co<sup>3+</sup> and Ti<sup>4+</sup>). Cross-reference with Raman spectroscopy to detect lattice distortions or dopant-induced phonon mode shifts .
Advanced Research Questions
Q. How can doping strategies (e.g., Y<sup>3+</sup> or Al<sup>3+</sup>) enhance Co2TiO4's electrochemical properties for supercapacitors?
- Methodological Answer : Substitute Ti<sup>4+</sup> sites with lower-valent cations (e.g., Y<sup>3+</sup>) to introduce oxygen vacancies, improving ionic conductivity. Use electrosynthesis from nitrate/chloride precursors (e.g., 10 wt% YCl3 in solution) to achieve uniform doping. Electrochemical tests (CV, GCD) show doped samples achieve 190.3 F g<sup>−1</sup> at 0.25 A g<sup>−1</sup>, with 95.9% capacity retention after 2000 cycles .
Q. What surface engineering approaches stabilize Co2TiO4 under high-voltage electrochemical conditions?
- Methodological Answer : Atomic layer deposition (ALD) of TiO2 (2–5 nm thickness) suppresses interfacial degradation. Sputter-coated TiO2 on Co2TiO4 reduces cobalt dissolution, enhancing cycle stability at 4.6 V. Post-coating annealing (300–400°C) improves adhesion and ionic conductivity .
Q. How do DFT calculations predict Co2TiO4's electronic structure and oxygen vacancy formation energies?
- Methodological Answer : Use Open Quantum Materials Database (OQMD) to model spinel structures. Hybrid functionals (e.g., HSE06) reveal bandgap narrowing (~2.1 eV) due to Co-3d and O-2p orbital hybridization. Oxygen vacancy formation energies (1.8–2.3 eV) correlate with experimental dopant efficacy .
Q. How to resolve contradictions in reported electrochemical performance (e.g., capacitance variation >20%)?
- Methodological Answer : Standardize testing protocols (e.g., 3-electrode vs. 2-electrode setups). For inconsistent GCD data, normalize by active mass loading and electrolyte ion accessibility. Cross-validate with in situ XRD during cycling to detect phase transitions or amorphization .
Q. What composite architectures improve Co2TiO4's conductivity for high-rate supercapacitors?
- Methodological Answer : Integrate with conductive scaffolds like MXene/N,S-rGO. Electrodeposit Co2TiO4 onto MXene (180–300 sec deposition) to form flake-like structures with interconnected pores. EDS mapping confirms Ti-Co-O homogeneity, achieving 138.9 F g<sup>−1</sup> at 1 A g<sup>−1</sup> .
Q. What thermodynamic conditions favor Co2TiO4 stability during high-temperature processing?
- Methodological Answer : In situ XRD under controlled O2 partial pressure (0.1–1 atm) reveals phase stability up to 750°C. Above 800°C, Co3O4 segregation occurs. Gibbs free energy calculations (ΔG < −50 kJ/mol) support spinel phase dominance below 750°C .
Q. How do cross-linking strategies (e.g., boron hybridization) modify Co2TiO4's electronic properties?
- Methodological Answer : Boron cross-linking via solvothermal synthesis creates hybrid networks, reducing charge-transfer resistance. Synchrotron XANES at Ti K-edge shows increased pre-edge intensity, indicating enhanced Ti 3d-orbital hybridization. This tailors band alignment for photocatalysis or ion transport .
Q. Can synchrotron-based techniques elucidate Co2TiO4's degradation mechanisms in operando?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
